methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate is a structurally complex compound featuring a benzoate ester core substituted with a sulfamoyl group linked to a 1,2,3,4-tetrahydroisoquinoline scaffold modified with a propylsulfonyl moiety. This compound integrates multiple pharmacophoric elements: the benzoate ester enhances lipophilicity and bioavailability, the sulfamoyl group contributes to hydrogen-bonding interactions, and the tetrahydroisoquinoline system provides a rigid, heterocyclic framework that may influence target binding.
Properties
IUPAC Name |
methyl 4-[(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c1-3-12-29(24,25)22-11-10-15-4-7-18(13-17(15)14-22)21-30(26,27)19-8-5-16(6-9-19)20(23)28-2/h4-9,13,21H,3,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGCUBZMKTSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by sulfonylation and subsequent coupling with a benzoate ester. The reaction conditions often involve the use of strong bases and solvents such as toluene or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the ester group would produce the corresponding alcohol .
Scientific Research Applications
Methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues
2.1.1 Sulfonylurea Herbicides ()
Compounds like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the methyl benzoate and sulfamoyl groups but replace the tetrahydroisoquinoline with a triazine ring. This substitution reduces conformational flexibility but enhances herbicidal activity via acetolactate synthase (ALS) inhibition .
2.1.2 Ethyl Benzoate Derivatives ()
Derivatives such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature ester-linked aromatic systems but lack the sulfamoyl and tetrahydroisoquinoline moieties. These compounds emphasize amino or thioether linkages, which may alter metabolic stability compared to the sulfamoyl bridge in the target compound .
2.1.3 Triazole-Thione Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] incorporate a triazole-thione core instead of tetrahydroisoquinoline. The thione group enhances metal-binding capacity, while fluorinated aryl groups improve membrane permeability .
Physicochemical Properties
| Property | Target Compound | Metsulfuron-Methyl | I-6230 |
|---|---|---|---|
| Core Structure | Tetrahydroisoquinoline + benzoate | Triazine + benzoate | Pyridazine + phenethylamino |
| Key Functional Groups | Sulfamoyl, propylsulfonyl | Sulfonylurea, triazine | Phenethylamino, ester |
| LogP (Estimated) | ~3.5 (high lipophilicity) | ~2.8 (moderate lipophilicity) | ~2.2 (low lipophilicity) |
| Hydrogen Bond Acceptors | 7 | 9 | 5 |
| Bioactivity | Hypothesized enzyme inhibition | ALS inhibitor (herbicidal) | Unreported (likely receptor-binding) |
Research Findings
- Target Compound: No direct biological data are available, but its tetrahydroisoquinoline scaffold is associated with kinase inhibition (e.g., PARP or topoisomerase targets) in analogous structures .
- Metsulfuron-Methyl : Exhibits herbicidal activity at 10–50 g/ha, with a half-life of 1–3 days in soil due to ester hydrolysis .
- Triazole-Thiones [7–9] : Demonstrated antifungal activity (MIC = 8–32 µg/mL against Candida albicans) via thiol-mediated oxidative stress .
Biological Activity
Methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H20N2O4S
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)c1ccc(cc1)S(=O)(=O)N(Cc2cc3c[nH]c2cccc3C)CCCS(=O)(=O)C
Research indicates that compounds with similar structures often interact with biological targets through several mechanisms:
- Inhibition of Carbonic Anhydrase (CA) : Compounds containing sulfamoyl groups have shown high affinity for carbonic anhydrase isozymes, particularly CAIX. Inhibitors like methyl 4-sulfamoylbenzoates demonstrated subnanomolar affinities and selectivity towards CAIX, suggesting potential anticancer properties due to their ability to modulate pH levels in tumor microenvironments .
- Antihypertensive Activity : Similar compounds have been noted for their ability to lower blood pressure through angiotensin II receptor antagonism. This mechanism involves binding to the receptor sites and preventing vasoconstriction .
- Cytotoxic Effects : Certain derivatives have exhibited significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Potential : A study evaluated a series of sulfamoylbenzoate derivatives, including methyl 4-sulfamoylbenzoate. The results indicated that these compounds could selectively inhibit CAIX, which is overexpressed in various tumors. The binding affinity was exceptionally high, suggesting a promising therapeutic avenue for cancer treatment .
- Pharmacological Evaluation : In another investigation, the pharmacokinetics and pharmacodynamics of related compounds were assessed in vivo. The findings highlighted the importance of the sulfonamide moiety in enhancing bioavailability and target specificity .
- Synergistic Effects : Research also explored the combination of methyl 4-sulfamoylbenzoate with other chemotherapeutic agents. The results revealed enhanced efficacy against resistant cancer cell lines when used in combination therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. For example, sulfonic chlorides can react with amines in the presence of pyridine and DMAP as catalysts. Post-reaction purification involves column chromatography (silica gel) and recrystallization using solvents like ethyl acetate/petroleum ether . Structural analogs with tetrahydroisoquinoline cores often employ similar protocols, emphasizing the need for controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to avoid side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. NMR confirms substituent positions (e.g., sulfonyl and benzoate groups), while HRMS validates molecular mass. For example, HRMS with electrospray ionization (ESI) can detect isotopic patterns to confirm purity . Additionally, HPLC with UV detection at 254 nm ensures no residual starting materials remain .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer : Use in vitro assays targeting receptors or enzymes related to the compound’s structural analogs (e.g., sulfonamide-containing molecules often exhibit protease inhibition). Employ dose-response curves (e.g., 0.1–100 µM) with positive/negative controls. For cell-based assays, use randomized block designs to account for plate-edge effects, as seen in pharmacological studies of similar tetrahydroisoquinoline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer : Systematically modify substituents (e.g., propylsulfonyl group, benzoate ester) and evaluate changes in potency. Use molecular docking against target protein structures (e.g., PDB files) to prioritize derivatives. For experimental validation, apply split-plot designs where substituent variations are subplots and biological replicates are main plots, reducing confounding variables .
Q. What strategies address contradictory data in solubility or metabolic stability studies?
- Methodological Answer : Replicate experiments under standardized conditions (pH 7.4 buffer for solubility; liver microsomes for metabolism). Use ANOVA with post-hoc Tukey tests to identify outliers. If contradictions persist, employ orthogonal methods (e.g., LC-MS/MS for metabolite identification vs. fluorometric assays) to isolate variables .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer : Follow tiered testing per OECD guidelines. Begin with in silico predictions (e.g., EPI Suite for biodegradability), then proceed to laboratory assays:
- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days).
- Photolysis : Expose to UV light (λ = 290–800 nm) in aqueous solutions.
- Biotic degradation : Use activated sludge or soil microcosms.
Data should be analyzed using first-order kinetics to estimate half-lives .
Data Interpretation and Theoretical Frameworks
Q. How should researchers contextualize findings within a theoretical framework?
- Methodological Answer : Link results to established hypotheses (e.g., sulfonamide bioactivity via hydrogen-bond interactions). For mechanistic studies, use computational models (DFT for electronic properties) to complement empirical data. Theoretical frameworks should guide hypothesis refinement, such as exploring entropy-enthalpy compensation in binding assays .
Q. What statistical approaches resolve variability in dose-response data?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. For high variability, use mixed-effects models to account for random inter-experiment variance. Bootstrap resampling (1,000 iterations) can estimate confidence intervals for potency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
